2-Cyano-3-nitrobenzoic acid

Descripción general

Descripción

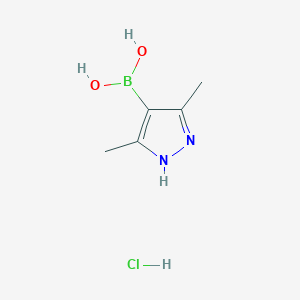

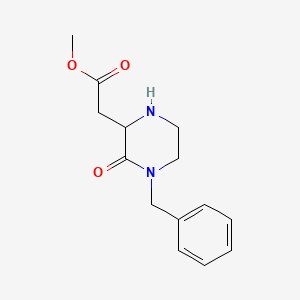

2-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . It is a solid substance that is stored in a refrigerator .

Synthesis Analysis

The synthesis of nitro compounds like 2-Cyano-3-nitrobenzoic acid can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 2-Cyano-3-nitrobenzoic acid is represented by the InChI code1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) . This indicates the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzoic acid molecule. Chemical Reactions Analysis

Nitro compounds like 2-Cyano-3-nitrobenzoic acid can undergo various chemical reactions. For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

2-Cyano-3-nitrobenzoic acid is a solid substance stored at refrigerator temperatures . It has a molecular weight of 192.13 . The nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .Aplicaciones Científicas De Investigación

Optoelectronic Properties

2-Cyano-3-nitrobenzoic acid has been studied for its optoelectronic properties . The compound has been used in theoretical studies to understand its structural, optoelectronic, and thermodynamic properties . Parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra have been determined . The results indicate that the compound is a good candidate as nonlinear optical materials .

Dye-Sensitized Solar Cells (DSSC)

The compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) . DSSCs have received considerable attention because they can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon . Organic dyes, including those based on 2-Cyano-3-nitrobenzoic acid, have been increasingly developed due to their high molar extinction coefficient, a simple synthesis process, reduced adverse environmental effects, and their abundance .

Synthesis of Medical Intermediates

While not directly related to 2-Cyano-3-nitrobenzoic acid, similar compounds such as 2-fluoro-3-nitrobenzoic acid have been synthesized as important medical intermediates . The synthesis method disclosed provides a novel synthesis route, and an important medical intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .

Thermodynamic Properties

The thermodynamic properties of 2-Cyano-3-nitrobenzoic acid have been studied . The entropy and enthalpy have also been calculated . Understanding these properties can provide insights into the stability of the compound and its potential reactions .

Vibrational Analysis

Vibrational analysis of 2-Cyano-3-nitrobenzoic acid has been conducted . The IR and RAMAN frequencies were calculated and described . This analysis can provide insights into the molecular structure and potential reactivity of the compound .

Chemical Supplier Information

2-Cyano-3-nitrobenzoic acid is commercially available and can be purchased from chemical suppliers . The compound has a CAS Number of 1260834-31-8 and a molecular weight of 192.13 .

Mecanismo De Acción

Target of Action

Nitro compounds, a class to which 2-cyano-3-nitrobenzoic acid belongs, are known to interact with various biological targets .

Mode of Action

Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially influence the interaction of 2-Cyano-3-nitrobenzoic acid with its targets.

Biochemical Pathways

Nitro compounds can participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-Cyano-3-nitrobenzoic acid could potentially influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

Nitro compounds, in general, have lower volatility and water solubility compared to similar molecular weight compounds . These properties could potentially influence the bioavailability of 2-Cyano-3-nitrobenzoic acid.

Result of Action

The potential involvement of 2-cyano-3-nitrobenzoic acid in suzuki–miyaura (sm) coupling reactions suggests that it could influence the formation of carbon-carbon bonds .

Action Environment

The properties of nitro compounds, such as their lower volatility and water solubility, could potentially be influenced by environmental conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

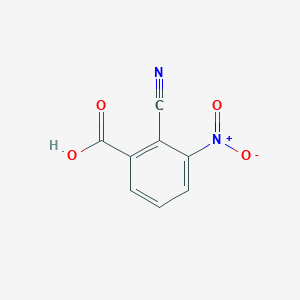

2-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVVWZPOOLICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697219 | |

| Record name | 2-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260834-31-8 | |

| Record name | 2-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)

![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)